Hibiscetin heptamethyl ether
Description
This compound is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWYRUBZJYCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation of Hibiscetin Heptamethyl Ether from Biological Sources
Hibiscetin (B1631911) heptamethyl ether, a polymethoxyflavone, has been identified and isolated from various plant sources. Notably, it has been reported in the leaves of Murraya exotica and Murraya paniculata. nih.gov Additionally, research conducted by the Central Council for Research in Ayurveda and Siddha has documented the isolation of this flavonoid from Bombax malabaricum. Another study also confirmed its isolation from Murraya paniculata. researchgate.net
The isolation of hibiscetin heptamethyl ether from these natural sources typically involves a series of extraction and chromatographic techniques. While specific protocols may vary, a general procedure includes the initial extraction of plant material with solvents such as methanol. researchgate.net This crude extract then undergoes further purification.
For instance, in the broader context of isolating flavonoids, techniques such as solvent-solvent partitioning are used to separate compounds based on their polarity. This is often followed by various forms of chromatography, including column chromatography over silica (B1680970) gel and preparative thin-layer chromatography, to isolate the pure compound. The final identification and structural elucidation of this compound are confirmed through spectroscopic methods.
Historical Context of Hibiscetin and Its Derivatives in Phytochemical Research
The phytochemical investigation of the genus Hibiscus has a long history, with scientific interest in its constituent compounds dating back many years. journalejmp.com Early research on Hibiscus sabdariffa led to the isolation of a novel flavonol glycoside named Hibiscitrin, whose aglycone (the non-sugar part) was identified as Hibiscetin (B1631911), a hexahydroxy flavonol. ias.ac.in
Initial studies focused on elucidating the fundamental structure of these compounds. For example, the chemical degradation of the heptamethyl ether of hibiscetin was a crucial step. When this derivative was treated with a strong alkali solution, it yielded trimethyl gallic acid, which provided key evidence for the arrangement of hydroxyl groups on one of its phenyl rings. ias.ac.in This type of chemical analysis was characteristic of the structural elucidation methods used in phytochemistry during that era.
Over time, the focus of research has expanded from basic isolation and characterization to exploring the biological activities of these compounds. journalejmp.com Flavonoids, the class of compounds to which hibiscetin belongs, are now widely studied for their diverse pharmacological potential. ajprd.comresearchgate.net The development of advanced analytical techniques has allowed for more detailed investigations into the structures and functions of these plant-derived molecules. researchgate.net
The ongoing research into Hibiscus species continues to reveal a wealth of phytochemicals, including flavonoids, anthocyanins, and other polyphenols, underscoring the genus's importance as a source of bioactive natural products. nih.govijirt.org
Data Tables
Table 1: Occurrence of Hibiscetin Heptamethyl Ether
| Plant Source | Part of Plant | Reference |
| Murraya exotica | Leaves | |
| Murraya paniculata | Not Specified | nih.govresearchgate.net |
| Bombax malabaricum | Not Specified |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| LC-MS (as [M+H]⁺) | Precursor m/z: 433.149 | nih.gov |
| Top 5 Peaks: 403.102203, 433.149414, 434.152863, 183.028595, 418.125244 | nih.gov | |
| LC-MS (as [M+K]⁺) | Precursor m/z: 471.105 | nih.gov |
| Top 5 Peaks: 471.108093, 172.116547, 116.053055, 472.114105, 286.039001 | nih.gov | |
| Molecular Formula | C₂₂H₂₄O₉ | nih.gov |
| Molecular Weight | 432.4 g/mol | nih.gov |
Chemical Synthesis and Derivatization of Hibiscetin Heptamethyl Ether
De Novo Synthetic Pathways of Hibiscetin (B1631911) Heptamethyl Ether
The total synthesis of hibiscetin heptamethyl ether provides unambiguous proof of the structure of its parent compound, hibiscetin. The process involves the construction of the flavone (B191248) backbone followed by complete methylation of the hydroxyl groups.
Condensation Reactions in Flavone Synthesis
A key step in the synthesis of the hibiscetin scaffold is the condensation of a suitably substituted acetophenone (B1666503) with an aromatic anhydride (B1165640) and its sodium salt. Specifically, the synthesis of hibiscetin involves the condensation of 2,4-dihydroxy-ω,3,6-trimethoxy-acetophenone with the anhydride and sodium salt of trimethylgallic acid. ias.ac.inias.ac.in This reaction, a variation of the Allan-Robinson reaction, directly constructs the flavone core. biomedres.usbiomedres.us The Allan-Robinson reaction is a classic method for synthesizing flavones and isoflavones by reacting o-hydroxyaryl ketones with aromatic anhydrides. biomedres.usbiomedres.us
Another widely used method for flavone synthesis is the Baker-Venkataraman rearrangement. This pathway involves the acylation of 2-hydroxyacetophenones to form aroyloxy esters, which then undergo an intramolecular Claisen condensation to yield 1,3-diketones. Subsequent acid-catalyzed cyclodehydration of these diketones produces the flavone structure. xiahepublishing.com
Methylation Strategies for Polyhydroxylated Flavones
Once the flavone nucleus is formed, the next critical step is the complete methylation of all hydroxyl groups to yield this compound. The precursor, 7-hydroxy-3,5,8,3',4',5'-hexamethoxyflavone, obtained from the condensation reaction, is methylated to produce the final heptamethyl ether. ias.ac.inias.ac.in
A common and effective method for methylating polyhydroxylated flavones is the use of dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide. ias.ac.inias.ac.in In a typical procedure, the hexamethylated precursor is dissolved in aqueous sodium hydroxide, and dimethyl sulfate is added dropwise with vigorous shaking. The reaction is often heated to ensure completion, causing the methylated product to precipitate out of the solution. ias.ac.inias.ac.in This method is effective for achieving exhaustive methylation of the remaining free hydroxyl groups.
The protection of hydroxyl groups is a fundamental aspect of synthesizing polyphenolic compounds. Methylation is a common strategy, and while it can be a protective step, it also significantly influences the biological properties of the flavonoid. xiahepublishing.com
Confirmation of Structure Through Synthesis
The identity of the synthetically produced this compound is confirmed by comparing its physical properties with those of the same compound derived from the natural product. A key confirmation is the mixed melting point determination. When the synthetic product is mixed with this compound obtained by methylating natural hibiscetin, there is no depression in the melting point, which confirms their identity. ias.ac.inias.ac.in The synthetic heptamethyl ether crystallizes from dilute acetic acid as colorless needles and plates with a melting point of 194-196°C. ias.ac.inias.ac.in
The synthesis of this compound was instrumental in confirming the structure of hibiscetin as 3,5,7,8,3',4',5'-heptahydroxyflavone. ias.ac.inias.ac.inresearchgate.netresearchgate.net The synthesis of the heptamethyl ether, followed by demethylation to yield a compound identical to natural hibiscetin, provided conclusive evidence for the proposed structure. ias.ac.inias.ac.in
Synthetic Analogs and Structural Modifications for Research Applications
The chemical modification of flavonoids, such as the synthesis of their ethers and other derivatives, is a strategy to enhance their bioavailability and other drug-like properties. nih.gov While this compound itself is a fully methylated analog of hibiscetin, the principles of its synthesis can be applied to create a variety of other analogs for research.
The synthesis of partially methylated flavonoids can be a source of new bioactive compounds. xiahepublishing.com These partially protected forms may represent the actual bioactive entities in biological systems. xiahepublishing.com The creation of flavonoid derivatives containing heterocyclic structures is another area of active research, aiming to produce compounds with enhanced antimicrobial, antifungal, antitumor, and anti-inflammatory properties. nih.gov
Hoesch Synthesis and its Application in Flavonoid Derivatization
The Hoesch synthesis is a method for producing phenolic ketones, which can serve as important intermediates in the synthesis of flavonoids. This reaction involves the condensation of a phenol (B47542) with a nitrile in the presence of a Lewis acid catalyst, typically zinc chloride, and hydrogen chloride.
In the context of flavonoid synthesis, the Hoesch condensation can be used to prepare the necessary acetophenone precursors. For instance, the synthesis of 2,4-dihydroxy-ω,3,6-trimethoxy-acetophenone, a key intermediate for hibiscetin synthesis, can be achieved through a multi-step process that may involve reactions analogous to the Hoesch condensation. ias.ac.in The synthesis of this acetophenone starts from 2,6-dibenzyloxy-1,4-dimethoxybenzene, which is reacted with methoxy-acetonitrile. ias.ac.in This step is a crucial part of building the A-ring of the flavonoid with the required substitution pattern. The presence of zinc chloride is noted as essential for certain related transformations. ias.ac.in
Mechanistic Studies of Biological Activities Associated with Hibiscetin Heptamethyl Ether
Enzyme Inhibition Studies
Tyrosinase Inhibitory Activity
Hibiscetin (B1631911) heptamethyl ether has been identified as an inhibitor of tyrosinase, the rate-limiting enzyme responsible for melanin (B1238610) production. Its ability to interfere with this enzyme's activity makes it a compound of interest for applications related to hyperpigmentation. However, there are conflicting reports regarding its efficacy. One study reported that hibiscetin heptamethyl ether was inactive against tyrosinase. researchgate.netresearchgate.net
In contrast to the findings of inactivity, other research suggests that polymethoxyflavones, the class of compounds to which this compound belongs, are effective tyrosinase inhibitors. For instance, a study on various flavonoids demonstrated that many exhibit stronger tyrosinase inhibitory activity than arbutin, a commonly used reference compound, though they were found to be less potent than kojic acid. academicjournals.org It is important to note that the efficacy of tyrosinase inhibitors can vary significantly depending on the source of the enzyme (e.g., mushroom vs. human). nih.gov For example, kojic acid shows weak efficacy against human tyrosinase, with an IC50 value greater than 500 μmol/L. nih.gov
Table 1: Comparison of Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Notes | Source |
|---|---|---|---|---|
| Kojic Acid | Human Tyrosinase | > 500 µM | Weak inhibitor | nih.gov |
| Hydroquinone | Human Tyrosinase | Millimolar range | Weak inhibitor | nih.gov |
| Thiamidol | Human Tyrosinase | 1.1 µM | Potent inhibitor | nih.gov |
| Thiamidol | Mushroom Tyrosinase | 108 µM | Weak inhibitor | nih.gov |
| p-hydroxybenzoic acid | Mushroom Tyrosinase | 16.97 µM | Potent inhibitor, comparable to kojic acid standard | researchgate.net |
| 3,4-dihydroxybenzoic acid | Mushroom Tyrosinase | 66.67 µM | Mild inhibitor | researchgate.net |
The structure of flavonoids is a key determinant of their ability to inhibit tyrosinase. researchgate.net The capacity to chelate copper atoms within the enzyme's active site is a critical aspect of the inhibition mechanism. academicjournals.orgresearchgate.net For flavonoids, several structural features have been identified as important for potent inhibition. The presence of a 3-hydroxyl group and a C2–C3 double bond in the flavonoid skeleton are considered essential for high anti-tyrosinase activity. academicjournals.org Furthermore, having 3',4'-hydroxyl groups on the B-ring enhances this activity. academicjournals.org
Studies on polymethoxylated flavones (PMFs) have shown that the number and position of methoxy (B1213986) groups also play a crucial role. nih.govmdpi.com For some flavones, a 3′,4′-dimethoxy-5′-hydroxy trisubstituted B ring was found to be a key feature for the strongest inhibitors. nih.govconicet.gov.ar The complete methylation of all hydroxyl groups in hibiscetin to form this compound significantly alters these structural features, which may explain the conflicting reports on its activity. The absence of free hydroxyls means it cannot participate in the same copper-chelating interactions typical of many potent flavonoid inhibitors. academicjournals.orgresearchgate.net
Comparison with Other Natural Products and Known Inhibitors
Antioxidant Mechanisms (Derived from Hibiscetin Studies)
The antioxidant mechanisms of the parent compound, hibiscetin, have been explored through computational studies, providing a theoretical framework for its radical-scavenging properties. These mechanisms primarily involve the transfer of a hydrogen atom or an electron to neutralize free radicals.
Hydrogen Atom Transfer (HAT) Mechanisms
The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway for the antioxidant action of phenolic compounds like hibiscetin. scielo.org.mx In this one-step process, the antioxidant donates a hydrogen atom from a hydroxyl group to a free radical, effectively neutralizing it. scielo.org.mx The feasibility of this mechanism is described by the bond dissociation enthalpy (BDE); a lower BDE indicates an easier donation of a hydrogen atom. scielo.org.mx For hibiscetin, theoretical studies have identified the HAT mechanism as the most effective radical scavenging pathway in the gas phase and non-polar solvents. researchgate.netresearchgate.net The 4'-OH group on the B-ring is identified as the most probable site for radical attack due to its favorable energetics. researchgate.netresearchgate.net
Single Electron Transfer followed by Proton Transfer (SET-PT) Mechanisms
An alternative pathway is the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. frontiersin.org This two-step process begins with the transfer of an electron from the antioxidant molecule to the free radical, creating a radical cation. scielo.org.mxfrontiersin.org This is followed by the deprotonation of the radical cation. scielo.org.mxfrontiersin.org The ionization potential (IP) is a key parameter for evaluating the first step of this mechanism. frontiersin.org For hibiscetin, the SET-PT mechanism has been studied alongside other pathways, with findings suggesting that other mechanisms, like HAT or SPLET (Sequential Proton Loss Electron Transfer), are often thermodynamically preferred depending on the solvent environment. researchgate.netresearchgate.net
Sequential Proton Loss Electron Transfer (SPLET) Mechanisms
The antioxidant activity of flavonoids, including hibiscetin derivatives, is often governed by their ability to donate a hydrogen atom to a free radical. One of the primary mechanisms through which this occurs, particularly in polar solvents like water, is the Sequential Proton Loss Electron Transfer (SPLET) mechanism. researchgate.netresearchgate.net This process involves two main steps. scielo.org.mx
First, the flavonoid molecule loses a proton (H+) from one of its hydroxyl (-OH) groups, forming a phenoxide anion. scielo.org.mx Second, this anion transfers an electron to the free radical, thereby neutralizing it. scielo.org.mx In aqueous solutions, deprotonated flavonoids show a high tendency to engage in the SPLET mechanism. researchgate.net For many flavonoids, this is a more favored pathway than other antioxidant mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT) in polar environments. researchgate.netresearchgate.net
Theoretical studies using density functional theory (DFT) have been instrumental in elucidating these mechanisms for various flavonoids. researchgate.netnih.gov For instance, in aqueous phases, flavonoids like hibiscetin are predicted to first undergo proton loss from their hydroxyl groups to form anions, which then react with free radicals. researchgate.net This pathway's favorability is influenced by the solvent's polarity, with SPLET being more prominent in polar media. researchgate.net
Role of Hydroxyl Group Positions in Antioxidant Potential
The antioxidant capacity of flavonoids is intrinsically linked to the number and arrangement of hydroxyl groups on their core C6-C3-C6 structure. mdpi.commdpi.com The specific position of these groups dictates the stability of the resulting radical and the ease of hydrogen or electron donation.
In the case of hibiscetin, which possesses seven hydroxyl groups, certain positions are more critical for its antioxidant function. researchgate.net Computational studies have identified the hydroxyl group at the C8 position as being primarily responsible for its antioxidant properties. researchgate.net Radical attacks are predicted to preferentially occur at this 8-OH position. researchgate.net The presence of a catechol moiety (hydroxyl groups at adjacent positions, such as C3' and C4' on the B-ring) is also a known contributor to high antioxidant activity in many flavonoids. mdpi.com However, methylation of these hydroxyl groups, as in this compound, is expected to significantly reduce or eliminate antioxidant activity, as there are no phenolic hydrogens to donate. mdpi.com
Studies on other polymethoxylated flavonoids have shown that while hydroxylation generally enhances antioxidant activity, methoxylation can have varied effects. For example, methoxylation of the 4'-OH group has been shown to substantially reduce antioxidant activity in some flavonoids.
Table 1: Influence of Hydroxyl Group Position on Antioxidant Activity
| Feature | Impact on Antioxidant Activity | Reference |
| Hydroxyl Group at C8 | Identified as the primary site for radical attack in hibiscetin. | researchgate.net |
| Catechol Moiety (B-ring) | Generally enhances antioxidant activity. | mdpi.com |
| Methylation of Hydroxyl Groups | Expected to eliminate hydrogen-donating antioxidant activity. | mdpi.com |
| Methoxylation of 4'-OH | Can lead to a substantial reduction in antioxidant activity. |
Metal Chelation Properties and Their Impact on Radical Scavenging
Beyond direct radical scavenging, flavonoids can act as antioxidants by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). semanticscholar.org These metals can otherwise participate in Fenton-type reactions, which generate highly reactive hydroxyl radicals. By binding to these metals, flavonoids can prevent them from catalyzing oxidative damage. semanticscholar.org This is considered a secondary antioxidant mechanism. semanticscholar.org
Investigation of Other Reported Biological Effects (Based on Compound Class)
While direct studies on this compound are limited, research on the broader class of polymethoxylated flavonoids (PMFs) provides insight into its potential biological activities.
Antimicrobial Activities
Polymethoxylated flavonoids, primarily found in citrus peels, have demonstrated notable antimicrobial activities. nih.gov They have been shown to possess both antibacterial and antifungal properties. nih.govfrontiersin.org For instance, certain PMFs have been found to inhibit the growth of various bacteria, including those responsible for food spoilage. frontiersin.org Studies have shown that some PMFs can effectively inhibit Bacillus species and S. aureus. frontiersin.org
The mechanism of action for the antimicrobial effects of flavonoids can involve the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.govmdpi.com A nanoemulsion containing PMFs was effective against the postharvest pathogen Penicillium italicum, with its antifungal action attributed to the disruption of cell membrane integrity and permeability. nih.gov However, the structure-activity relationship is complex; while hydroxylation at certain positions tends to increase antibacterial activity, methoxylation has been reported in some cases to decrease it. nih.govmdpi.com
Cytotoxicity and Anti-proliferative Activities
Polymethoxylated flavonoids have emerged as potential anticancer agents due to their cytotoxic and anti-proliferative effects on various cancer cell lines. nih.govacs.org Compounds like nobiletin (B1679382) and tangeretin, which are PMFs, have shown efficacy in inhibiting the growth of melanoma, lung, and breast cancer cells. nih.govnih.gov
The anti-proliferative activity of flavonoids is highly dependent on their chemical structure. nih.gov For polymethoxylated flavones, the presence of a hydroxyl group at the C-3 position and a methoxyl group at the C-8 position have been suggested as important for high activity. tandfonline.comoup.com Tangeretin, for example, has been shown to induce apoptosis and inhibit cell proliferation in breast cancer stem cells. nih.gov Some PMFs can arrest the cell cycle in the G1 phase and inhibit the activity of cyclin-dependent kinases (CDKs). nih.gov Notably, these compounds often show significant cytotoxicity against cancer cells with less impact on normal cells. nih.govtandfonline.com One study identified 3,3′,4′,5,6,7,8-heptamethoxyflavone as having potent antiproliferative activity. oup.com
Table 2: Reported Anti-proliferative Activity of Polymethoxylated Flavonoids
| Compound Class/Example | Cancer Cell Line(s) | Observed Effect | Reference |
| Nobiletin, Tangeretin | Melanoma, Lung Cancer | Inhibition of cancer cell growth | nih.gov |
| Nobiletin, Tangeretin, Sinensetin | Breast Cancer (MDA-MB-468) | Inhibition of proliferation, cell cycle arrest | nih.gov |
| 3,3′,4′,5,6,7,8-Heptamethoxyflavone | TGBC11TKB (Biliary Tract Cancer) | High antiproliferative potency | tandfonline.comoup.com |
| Tangeretin | Breast Cancer Stem Cells | Inhibition of cell proliferation and tumor growth, induction of apoptosis | nih.gov |
Other Biological Effects of Crown Ethers
Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. mdpi.com Their central feature is a unique structure with a hydrophilic interior and a hydrophobic exterior, allowing them to form stable complexes with various cations. mdpi.comwikipedia.org This ability to selectively bind with metal ions like K⁺, Na⁺, and Li⁺ underpins their wide range of applications. wikipedia.org
In the biological and pharmacological realms, crown ethers have been investigated for several potential uses. mdpi.comresearchgate.net They have been explored as anticancer, anti-inflammatory, antibacterial, and antifungal agents. mdpi.comresearchgate.net Their ionophoric properties enable them to transport ions across biological membranes, which can disrupt normal cellular processes like ion flux. researchgate.netmdpi.com For example, certain aza-crown ethers have been shown to alter intracellular calcium concentrations in human neutrophils and inhibit processes dependent on calcium flux, such as reactive oxygen species production and chemotaxis. mdpi.comnih.gov Furthermore, their ability to interact with DNA has led to studies on their use as DNA intercalating agents. mdpi.comresearchgate.net Crown ethers are also utilized in drug delivery systems. mdpi.comresearchgate.net
Computational and Theoretical Investigations of Hibiscetin Heptamethyl Ether
Density Functional Theory (DFT) Applications in Flavonoid Research
Density Functional Theory (DFT) is a prominent computational method that has gained widespread use due to its favorable balance of accuracy and computational cost. columbia.eduimperial.ac.uk It allows for the calculation of a molecule's electronic structure, from which numerous properties such as energies, geometries, and reaction pathways can be derived. fu-berlin.de In the field of flavonoid research, DFT has been extensively applied to study antioxidant activity, reaction mechanisms, and structural properties. researchgate.net
The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations provide a detailed picture of this structure by optimizing the molecular geometry and determining the distribution of electrons. fu-berlin.de For Hibiscetin (B1631911) heptamethyl ether, its molecular formula is C₂₂H₂₄O₉, and its IUPAC name is 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one. nih.gov While extensive DFT studies on hibiscetin heptamethyl ether are not widely published, the methodology is routinely applied to its parent compound, hibiscetin, to analyze its structure and interactions. researchgate.netresearchgate.net Such analyses involve optimizing the geometry to find the most stable conformation and calculating the electronic distribution, which are foundational steps for understanding its reactivity. researchgate.net
A key application of DFT in flavonoid research is the thermodynamic analysis of their antioxidant activity. This involves calculating reaction enthalpies for various mechanistic pathways through which flavonoids can neutralize free radicals. researchgate.net The primary mechanisms investigated are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). researchgate.net
| Antioxidant Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | A direct transfer of a hydrogen atom (proton and electron) from the antioxidant (ArOH) to a radical (R•). ArOH + R• → ArO• + RH. |
| Single-Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant first donates an electron to the radical, forming a radical cation and an anion. This is followed by the transfer of a proton. ArOH + R• → ArOH•⁺ + R⁻; ArOH•⁺ → ArO• + H⁺. |
| Sequential Proton-Loss Electron Transfer (SPLET) | The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. ArOH → ArO⁻ + H⁺; ArO⁻ + R• → ArO• + R⁻. |
This table provides a simplified overview of the primary antioxidant mechanisms studied via DFT.
Studies on the parent compound, hibiscetin, show that the bond dissociation enthalpies (BDEs) of its hydroxyl groups are a critical factor in its antioxidant capacity. researchgate.netresearchgate.net For instance, the BDEs for hibiscetin are lower than those for its glycoside form, hibiscitrin, indicating higher reactivity. researchgate.netresearchgate.net The solvent environment significantly influences which mechanism is favored; HAT is often the main pathway in the gas phase and non-polar media, while SPLET is preferred in polar solvents like water. researchgate.netresearchgate.net Since this compound has its hydroxyl groups replaced by methoxy (B1213986) groups, its capacity to participate in these hydrogen-donating antioxidant mechanisms is negligible.
Beyond thermodynamics, DFT is also employed for the kinetic analysis of radical scavenging reactions, which involves calculating the rate constants for these processes. researchgate.netmdpi.com This provides a more dynamic picture of antioxidant efficacy. For many natural compounds, the rate constants for scavenging reactive oxygen species like the hydroperoxyl radical (HOO•) can be determined computationally for different environments. mdpi.com For example, studies on bromophenols have shown potent HOO• scavenging activity, with calculated rate constants sometimes exceeding those of standard antioxidants like Trolox. mdpi.com The predominant mechanism is often found to be formal hydrogen atom transfer (f-HAT). mdpi.com While specific kinetic data for this compound is scarce, this type of analysis is crucial for evaluating the antioxidant potential of its parent compound, hibiscetin, and other flavonoids that possess hydroxyl groups capable of radical scavenging. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. researchgate.netajchem-a.com
| FMO Concept | Description | Relevance to Reactivity |
| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Molecules with high HOMO energy are better electron donors (nucleophiles). |
| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Molecules with low LUMO energy are better electron acceptors (electrophiles). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. |
This table defines the key concepts of Frontier Molecular Orbital theory.
In studies of hibiscetin, FMO analysis has been used to confirm its reactivity and identify the most likely sites for radical attack, which was determined to be the 8-OH position. researchgate.netresearchgate.net Visualizing the HOMO and LUMO can reveal the regions of the molecule involved in electron donation and acceptance, respectively, thereby rationalizing its behavior in chemical reactions. numberanalytics.com
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand molecular reactivity. nih.govmdpi.com An MEP map displays the electrostatic potential on the surface of a molecule, indicating the distribution of charge. walisongo.ac.id It is an effective tool for predicting where a molecule is likely to interact with other species. researchgate.netnih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. walisongo.ac.id For the parent compound hibiscetin, MEP maps have been used alongside FMO analysis to confirm the location of its active sites for radical scavenging. researchgate.netresearchgate.net An MEP map of this compound would similarly reveal its charge distribution and potential sites for intermolecular interactions, though its reactivity pattern would differ significantly from hibiscetin due to the absence of acidic hydroxyl protons. ucsb.edu
Frontier Molecular Orbital (FMO) Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.ustaylorfrancis.com The general principle is to correlate molecular descriptors—numerical values that characterize the chemical structure—with an observed activity, such as antioxidant potential or enzyme inhibition. taylorfrancis.com
The development of a QSAR model typically involves:
Assembling a dataset of compounds with known activities. taylorfrancis.com
Calculating a variety of molecular descriptors (e.g., electronic, steric, thermodynamic) for each compound, often using DFT or other computational methods. biolscigroup.us
Using statistical methods, such as multilinear regression, to build an equation that relates the descriptors to the activity. biolscigroup.us
Validating the model to ensure its predictive power. taylorfrancis.com
QSAR models have been successfully built using machine learning methods and quantum mechanical parameters to predict the antioxidant activity of flavonoids. researchgate.net However, interpreting these models to elucidate the underlying mechanism can be complex. researchgate.net While QSAR is a widely used tool in medicinal chemistry for designing potent molecules, specific QSAR models focused on this compound are not prominently featured in the literature.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor. als-journal.com These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. als-journal.comjapsonline.com
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding energy. als-journal.com For instance, in studies targeting the enzyme tyrosinase, a key protein in melanin (B1238610) production, compounds are docked to its active site to evaluate their inhibitory potential. mdpi.comnih.gov The resulting docking score indicates the strength of the interaction, with lower energy values suggesting a more stable and favorable binding. als-journal.com
Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. rsc.org MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. rsc.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to measure the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexibility in specific parts of the protein. japsonline.com The analysis of hydrogen bonds and other non-covalent interactions throughout the simulation further elucidates the persistence and quality of the binding. japsonline.com
While specific docking and MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, these computational approaches are standard for evaluating flavonoid compounds. Such simulations would be instrumental in predicting its binding mode to receptors like tyrosinase and assessing the stability of the interaction, thereby guiding further experimental validation.
Table 1: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | The estimated free energy change upon the binding of a ligand to a receptor. A more negative value indicates stronger binding affinity. | Predicts the potency of the ligand-receptor interaction. |
| RMSD (Å) | Root Mean Square Deviation measures the average deviation of the protein backbone or ligand atoms from their initial position over time. | Indicates the structural stability of the complex during the simulation. A stable RMSD suggests a stable complex. |
| RMSF (Å) | Root Mean Square Fluctuation measures the flexibility of individual amino acid residues in the protein. | Identifies which parts of the receptor are flexible or rigid upon ligand binding. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the receptor. | Crucial for the specificity and stability of the binding interaction. |
Theoretical Evaluation of Reaction Mechanisms and Energetics
The theoretical evaluation of reaction mechanisms provides fundamental insights into the chemical reactivity and stability of a compound. These investigations often employ quantum mechanical methods like Density Functional Theory (DFT) to model chemical reactions at the electronic level. researchgate.netrsc.org Such calculations can determine the energies of reactants, products, intermediates, and transition states, allowing for the construction of a detailed energy profile for a proposed reaction pathway. sumitomo-chem.co.jp
For flavonoids and related polyphenols, theoretical studies often focus on their antioxidant activity, which involves various reaction mechanisms. researchgate.netresearchgate.net Key mechanisms evaluated include:
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a free radical.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant is first deprotonated, followed by the transfer of an electron to the radical.
Electron Transfer Followed by Proton Transfer (SET-PT): An initial electron transfer from the antioxidant to the radical, followed by a proton transfer.
DFT calculations can predict which mechanism is most favorable in different environments (e.g., gas phase, polar or non-polar solvents). researchgate.net For example, studies on the parent compound, hibiscetin, have shown that the HAT mechanism is often preferred in the gas phase and non-polar solvents, while the SPLET mechanism is more favored in polar media like water. researchgate.net
Table 2: Common Antioxidant Reaction Mechanisms Evaluated Theoretically
| Mechanism | Description | Influencing Factors |
|---|---|---|
| HAT | Direct H-atom donation to a radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. |
| SPLET | Anion formation followed by electron transfer. | Proton Affinity (PA) and solvent polarity. Favored in polar solvents. |
| SET-PT | Radical cation formation followed by proton loss. | Ionization Potential (IP) and solvent polarity. |
Computational Tools for Tyrosinase Inhibitor Screening
Computational tools play a vital role in the early stages of drug discovery by enabling the rapid screening of large compound libraries to identify potential enzyme inhibitors. rsc.org For discovering tyrosinase inhibitors, a variety of in silico methods are employed to predict the activity of compounds before they are synthesized or tested in a lab. rsc.org
Virtual screening is a primary computational technique used for this purpose. als-journal.com It involves docking thousands of compounds from chemical databases (like PubChem, ZINC, or ChEMBL) into the active site of the tyrosinase enzyme. als-journal.com The three-dimensional crystal structure of mushroom tyrosinase is publicly available from the Protein Data Bank (PDB ID: 2Y9X) and is commonly used as the receptor model for these docking studies. mdpi.comnih.gov Software such as AutoDock and PyRx are frequently used to perform the docking calculations and rank the compounds based on their predicted binding affinities. japsonline.comrsc.org
This compound has been included in laboratory-based screenings for tyrosinase-inhibitory activity. researchgate.netresearchgate.net In one such study, it was one of seven secondary metabolites isolated from medicinal plants and tested against the enzyme. researchgate.net While computational screening can efficiently prioritize which compounds to test experimentally, saving time and resources, the ultimate confirmation of activity requires in vitro enzymatic assays. nih.gov
Beyond docking, Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. rsc.org QSAR models attempt to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org By building a robust model, the inhibitory activity of new, untested compounds can be predicted based solely on their structural features. mdpi.com These integrated computational approaches are essential for modern drug discovery, providing a systematic way to search for and design new and effective tyrosinase inhibitors. rsc.org
Table 3: Selected Computational Tools and Databases for Inhibitor Screening
| Tool/Database | Function | Application Example |
|---|---|---|
| PubChem, ZINC, ChEMBL | Chemical compound databases. | Source for retrieving 2D/3D structures of compounds for virtual screening. als-journal.com |
| Protein Data Bank (PDB) | Database of biological macromolecular structures. | Source for the 3D crystal structure of target proteins like tyrosinase (e.g., PDB ID 2Y9X). mdpi.com |
| AutoDock, PyRx, GOLD | Molecular docking software. | Predicts the binding mode and affinity of ligands to the receptor's active site. japsonline.commdpi.com |
| YASARA, AMBER | Molecular dynamics simulation software. | Assesses the stability and dynamics of the ligand-protein complex. japsonline.com |
| QSAR Modeling Software | Statistical modeling tools. | Develops models to predict biological activity based on chemical structure. rsc.org |
Biosynthetic Considerations and Metabolic Pathways
Proposed Biosynthetic Routes for Hibiscetin (B1631911) Derivatives
Hibiscetin (3,5,7,8,3',4',5'-heptahydroxyflavone) is a highly hydroxylated flavonol. ias.ac.in Its biosynthesis is proposed to follow the general phenylpropanoid and flavonoid pathways, culminating in specific hydroxylation events that create its unique structure. While the complete enzymatic sequence in any single organism has not been fully elucidated, a combination of pathway analysis in various plants and characterization of key enzymes allows for a well-supported proposed route. nih.govbiorxiv.orgoup.com
The journey begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. A series of core enzymes, including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. mdpi.com This molecule serves as a primary precursor for the flavonoid skeleton.
The key steps leading to the hibiscetin backbone are as follows:
Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction establishes the fundamental C6-C3-C6 structure of flavonoids. mdpi.com
Isomerization to Flavanone (B1672756): Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone naringenin. Naringenin is a critical branch-point intermediate in the biosynthesis of numerous flavonoid classes. mdpi.com
Hydroxylation of the B-Ring: To achieve the 3',4',5'-trihydroxy (pyrogallol) substitution pattern on the B-ring characteristic of hibiscetin, the intermediate naringenin is acted upon by flavonoid 3',5'-hydroxylase (F3'5'H). This cytochrome P450 enzyme introduces hydroxyl groups at the 3' and 5' positions, converting naringenin into pentahydroxyflavanone. mdpi.com
Formation of Dihydromyricetin (B1665482): The flavanone is then converted to a dihydroflavonol by flavanone 3-hydroxylase (F3H), yielding dihydromyricetin. mdpi.com
Formation of Myricetin (B1677590): The flavonol synthase (FLS) catalyzes the oxidation of dihydromyricetin to form the flavonol myricetin (3,5,7,3',4',5'-hexahydroxyflavone). mdpi.com
Final Hydroxylation at C-8: The crucial and final step in hibiscetin biosynthesis is the proposed hydroxylation of myricetin at the C-8 position of the A-ring. This reaction is catalyzed by a flavonoid 8-hydroxylase (F8H). researchgate.netmdpi.com Enzymes with this capability have been identified in various plants, such as Lotus japonicus, where an F8H was shown to convert quercetin (B1663063) into its 8-hydroxylated form, gossypetin. researchgate.net Given the structural similarity, it is proposed that a similar F8H enzyme acts on myricetin to produce hibiscetin.
Once hibiscetin is synthesized, the formation of Hibiscetin heptamethyl ether occurs through subsequent methylation steps, as detailed in section 6.3.
It is noteworthy that the structure of hibiscetin was unequivocally confirmed through laboratory chemical synthesis. ias.ac.in This synthetic route involves the condensation of 2:4-dihydroxy-ω:3:6-trimethoxy-acetophenone with the anhydride (B1165640) and sodium salt of trimethyl gallic acid, followed by methylation and demethylation steps. ias.ac.in While this confirms the compound's structure, it is distinct from the biological pathway occurring in plants.
Enzymatic Transformations in Flavonoid Metabolism
Flavonoids, once synthesized, are subject to a wide array of enzymatic transformations that increase their structural diversity and modulate their biological functions. These modifications are critical components of a plant's metabolic network and also occur when flavonoids are consumed by other organisms.
The primary enzymatic transformations include:
Hydroxylation: As seen in the biosynthesis of hibiscetin, hydroxylation is a key modification. Hydroxyl groups are added to specific positions on the flavonoid skeleton by hydroxylase enzymes, many of which are cytochrome P450 monooxygenases (e.g., F3'H, F3'5'H) or FAD-dependent monooxygenases (e.g., F8H). mdpi.comresearchgate.net The number and position of hydroxyl groups profoundly influence the molecule's antioxidant activity and its potential for further modification. oup.com
Glycosylation: Flavonoid aglycones are commonly glycosylated by UDP-dependent glycosyltransferases (UGTs). These enzymes attach sugar moieties (like glucose, rhamnose, or xylose) to hydroxyl groups, which generally increases the water solubility and stability of the flavonoid and affects its subcellular localization.
Methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring. This process, detailed in the following section, reduces the reactivity of the hydroxyl group and increases the lipophilicity of the flavonoid. mdpi.com
Degradation and Ring Cleavage: In both plants and microbes, flavonoids can be catabolized. The intestinal microbiota, for instance, plays a significant role in flavonoid metabolism in mammals. Microbial enzymes can hydrolyze glycosidic bonds and subsequently break down the flavonoid aglycone into smaller phenolic acids and other ring-fission products. researchgate.net
These enzymatic transformations create a vast array of flavonoid derivatives from a limited number of core aglycones, each with potentially distinct chemical properties and biological roles.
Analytical Methodologies and Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationknapsackfamily.comucl.ac.ukmsu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the carbon skeleton and the placement of protons, allowing for the unambiguous assignment of the complete chemical structure of Hibiscetin (B1631911) heptamethyl ether.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques that map the chemical environments of the hydrogen and carbon atoms within the molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. For Hibiscetin heptamethyl ether, which possesses the IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, the spectra would reveal distinct signals corresponding to the aromatic protons and carbons, as well as the seven methoxy (B1213986) groups. nih.gov
The ¹H NMR spectrum would show signals for the protons on the A-ring and the B-ring. The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule, including the quaternary carbons of the flavonoid backbone and the carbonyl carbon (C-4), which typically resonates at a significantly downfield chemical shift. bhu.ac.in The seven distinct signals for the methoxy group carbons and protons would confirm the complete methylation of the parent hibiscetin molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the known structure and data for similar flavonoid compounds. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Flavonoid Core | ||
| C-2 | - | ~155-160 |
| C-3 | - | ~138-140 |
| C-4 | - | ~175-180 |
| C-4a | - | ~105-110 |
| C-5 | - | ~160-165 |
| C-6 | ~6.5-6.8 | ~95-100 |
| C-7 | - | ~158-162 |
| C-8 | - | ~135-140 |
| C-8a | - | ~150-155 |
| B-Ring | ||
| C-1' | - | ~120-125 |
| C-2' | ~7.2-7.5 | ~105-110 |
| C-3' | - | ~150-155 |
| C-4' | - | ~140-145 |
| C-5' | - | ~150-155 |
| C-6' | ~7.2-7.5 | ~105-110 |
| Methoxy Groups | ||
| 3-OCH₃ | ~3.8-4.0 | ~55-60 |
| 5-OCH₃ | ~3.8-4.0 | ~55-60 |
| 7-OCH₃ | ~3.8-4.0 | ~55-60 |
| 8-OCH₃ | ~3.8-4.0 | ~55-60 |
| 3'-OCH₃ | ~3.8-4.0 | ~55-60 |
| 4'-OCH₃ | ~3.8-4.0 | ~55-60 |
| 5'-OCH₃ | ~3.8-4.0 | ~55-60 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei. e-bookshelf.dehuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the connectivity of protons within the same aromatic ring system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning the carbon signals for each protonated carbon in the molecule, such as C-6, C-2', and C-6', as well as the carbons of the seven methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is arguably the most critical 2D NMR experiment for elucidating the structure of a complex, highly substituted molecule like this compound. It allows for the connection of molecular fragments by showing correlations from protons to quaternary (non-protonated) carbons. For instance, correlations from the methoxy protons to their respective attachment points on the flavonoid skeleton would definitively place all seven ether groups. Furthermore, correlations from the B-ring protons (H-2'/H-6') to the C-2 and C-3 carbons of the C-ring would confirm the connection and orientation of the two ring systems.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmationknapsackfamily.comucl.ac.uk
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the mass of a compound with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition, thereby confirming the molecular formula. nih.gov For this compound, HRMS would be used to verify its molecular formula as C₂₂H₂₄O₉. nih.govnih.gov
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₄O₉ | nih.gov |
| Molar Mass | 432.4 g/mol | nih.gov |
Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This method is ideal for analyzing compounds within complex mixtures, such as plant extracts or environmental samples. researchgate.net The compound is first separated from other components on an LC column, and the eluent is then directed into the mass spectrometer for detection. The resulting data includes the retention time of the compound and its mass spectrum. For this compound, LC-MS analysis typically involves electrospray ionization (ESI) in positive mode, where the molecule is detected as a protonated adduct [M+H]⁺ or other adducts like [M+K]⁺. nih.gov Tandem MS (MS/MS or MS²) experiments can be performed on these precursor ions to induce fragmentation, creating a unique fragmentation pattern that serves as a structural fingerprint for confident identification. nih.gov
Table 3: Experimental LC-MS/MS Data for this compound
| Parameter | Value |
|---|---|
| MS Level | MS2 |
| Instrument | Maxis II HD Q-TOF Bruker |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 433.149 ([M+H]⁺) |
| Top 5 Fragment Peaks (m/z) | 403.102203 (100%), 433.149414 (96.22%), 434.152863 (19.02%), 183.028595 (18.48%), 418.125244 (18.36%) |
Source: PubChem nih.gov
UV-Vis Spectroscopy for Flavonoid Fingerprintingknapsackfamily.comucl.ac.uk
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu For flavonoids, the UV-Vis spectrum is characteristic and arises from electronic transitions within the molecule's chromophores. Typically, flavonols exhibit two major absorption bands: msu.edu
Band I: Appears at a longer wavelength (typically 350-390 nm) and is associated with the electronic transitions in the cinnamoyl system, which encompasses the B-ring and the C-ring.
Band II: Appears at a shorter wavelength (typically 240-280 nm) and corresponds to electronic transitions in the benzoyl system (the A-ring).
The exact position (λmax) and intensity of these bands are sensitive to the substitution pattern on the flavonoid skeleton. The complete methylation of all seven hydroxyl groups in this compound would cause a noticeable shift in the absorption maxima compared to the parent compound, hibiscetin, providing a characteristic "fingerprint" for this specific derivative.
Advanced Spectroscopic Methods for Characterization
While the aforementioned techniques are the workhorses of structural elucidation, other advanced methods can provide further insight.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands for C=O stretching (from the ketone group), C-O-C stretching (from the ether linkages), aromatic C=C bending, and C-H stretching.
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space, confirming the connectivity and stereochemistry without ambiguity.
Methodology Development for Detection and Quantification
The accurate detection and quantification of specific flavonoid derivatives, such as this compound, are foundational to advanced research, enabling precise structural confirmation and purity assessment. The development of robust analytical methodologies is crucial, as the biological and chemical properties of flavonoids can vary significantly even with minor structural changes, such as the number and position of methyl groups. bohrium.comnih.gov Modern analytical approaches have largely superseded classical chemical degradation methods, which once served as the primary means of structural elucidation. For instance, the structure of hibiscetin was historically inferred by decomposing its heptamethyl ether with a strong alkali to produce trimethyl gallic acid, thereby indicating the positions of the original hydroxyl groups. researchgate.netresearchgate.net
Contemporary research relies on a suite of sophisticated instrumental techniques, primarily centered around chromatography and mass spectrometry, to achieve high levels of sensitivity and specificity. unam.mxmdpi.com Techniques such as liquid chromatography (LC) or gas chromatography (GC) are used to separate the compound from complex mixtures, while mass spectrometry (MS) provides detailed information on its mass and structure. unam.mxd-nb.info
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), are particularly powerful for analyzing methylated flavonoids. bohrium.comnih.govnih.gov These methods offer high resolution and sensitivity, allowing for the differentiation of closely related isomers based on their fragmentation patterns. bohrium.comnih.gov The compound is first ionized, typically using electrospray ionization (ESI), to form a precursor ion (e.g., [M+H]⁺ for the protonated molecule). This ion is then fragmented, and the resulting product ions create a distinctive mass spectrum that serves as a structural fingerprint.
For this compound, specific mass spectrometry data is available, providing a clear benchmark for its identification. Analysis by liquid chromatography-mass spectrometry (LC-MS) in positive ionization mode reveals characteristic fragmentation patterns that are essential for its unambiguous detection. nih.gov The data below, obtained from a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, details the primary product ions observed from two different precursor ions. nih.gov
Table 1: LC-MS/MS Fragmentation Data of this compound ([M+H]⁺ Precursor) Instrument: Maxis II HD Q-TOF Bruker | Ionization: Positive Mode
| Precursor Ion Type | Precursor m/z | Product Ion m/z | Relative Intensity (%) |
|---|---|---|---|
| [M+H]⁺ | 433.149 | 403.102203 | 100 |
| [M+H]⁺ | 433.149 | 433.149414 | 96.22 |
| [M+H]⁺ | 433.149 | 434.152863 | 19.02 |
| [M+H]⁺ | 433.149 | 183.028595 | 18.48 |
| [M+H]⁺ | 433.149 | 418.125244 | 18.36 |
Data Source: PubChem. nih.gov
Table 2: LC-MS/MS Fragmentation Data of this compound ([M+K]⁺ Precursor) Instrument: Maxis II HD Q-TOF Bruker | Ionization: Positive Mode
| Precursor Ion Type | Precursor m/z | Product Ion m/z | Relative Intensity (%) |
|---|---|---|---|
| [M+K]⁺ | 471.105 | 471.108093 | 100 |
| [M+K]⁺ | 471.105 | 172.116547 | 57.55 |
| [M+K]⁺ | 471.105 | 116.053055 | 38.62 |
| [M+K]⁺ | 471.105 | 472.114105 | 17.61 |
| [M+K]⁺ | 471.105 | 286.039001 | 9.59 |
Data Source: PubChem. nih.gov
In addition to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is another established method for the analysis of flavonoid derivatives. nih.gov For GC analysis, compounds generally require sufficient volatility, which may sometimes necessitate a derivatization step, although this is less common for fully methylated ethers compared to their polar hydroxylated counterparts. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and definitive structural information. Techniques such as correlation spectroscopy and distortionless enhancement by polarization transfer (DEPT) are instrumental in assigning the precise structure and confirming the location of all methoxy groups on the flavonoid backbone. google.com The combination of high-resolution mass spectrometry and NMR spectroscopy represents the gold standard for the unequivocal characterization of this compound in advanced research.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Therapeutic Applications
Hibiscetin (B1631911) heptamethyl ether has been identified as a secondary metabolite in various medicinal plants, including Murraya paniculata. researchgate.netnih.gov Initial screenings have provided a glimpse into its bioactivity. For instance, it was among several compounds tested for tyrosinase inhibitory activity, a target of interest in dermatology and for addressing hyperpigmentation. researchgate.netresearchgate.net
Future research should aim to broaden the scope of biological screening to uncover novel molecular targets. Given that flavonoids as a class are known to possess anti-inflammatory, anti-carcinogenic, and neuroprotective properties, it is plausible that hibiscetin heptamethyl ether may exert influence in these areas. invivochem.com High-throughput screening against diverse panels of enzymes and receptors could reveal unexpected activities. Furthermore, its mention in patents related to managing obesity suggests that metabolic pathways could be a fruitful area for investigation. google.comgoogle.com Exploring its effects on key cellular signaling pathways involved in cancer, such as those regulating cell cycle and apoptosis, or its potential to modulate neuro-inflammatory processes relevant to diseases like Alzheimer's, represents a logical and promising direction. invivochem.com
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target to design and refine potent and selective inhibitors. nih.gov The known chemical structure of this compound (3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one) provides a solid foundation for such approaches. nih.gov
Once a specific and validated biological target is identified, SBDD can be employed to optimize the interaction between the compound and the target's binding site. saromics.com This process involves:
Structural Determination: Obtaining the 3D structure of the target protein in complex with this compound, typically through X-ray crystallography or cryo-electron microscopy.
Binding Site Analysis: Detailed mapping of the binding pocket to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding. The multiple methoxy (B1213986) groups on the this compound molecule are significant, as they influence its lipophilicity and hydrogen bonding capacity, which are critical for ligand-protein binding. researchgate.net
In Silico Modification: Computational tools can then be used to model modifications to the this compound scaffold to enhance affinity and selectivity, guiding the synthesis of new, more potent analogues. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. saromics.com
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers a rapid and cost-effective means to predict the physicochemical and biological properties of molecules, thereby guiding experimental work. For the parent compound, hibiscetin, methods like Density Functional Theory (DFT) have been used to investigate its antioxidant potential by analyzing its electronic structure and thermodynamic properties. researchgate.netresearchgate.net
Similar advanced computational strategies can be applied to this compound to build predictive models for its activity. Key approaches include:
Quantum Mechanics (QM): To study the molecule's electronic properties, reactivity, and potential for radical scavenging. researchgate.net
Molecular Docking: To simulate the binding of this compound to various protein targets, predicting binding modes and affinities. This can help prioritize targets for experimental validation. mdpi.com
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com
ADMET Prediction: Cheminformatics tools can predict properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify potential liabilities early in the development process. imsc.res.in
These computational studies can provide a deeper understanding of the structure-activity relationship and help rationalize the observed biological effects. researchgate.net
Investigation of Synergistic Effects with Other Phytochemicals
Phytotherapy often relies on the principle that the combined action of multiple constituents in a plant extract can lead to enhanced therapeutic efficacy, an effect known as synergy. nih.gov this compound is isolated from plants that contain a rich array of other secondary metabolites. researchgate.net For example, it has been isolated alongside compounds like lupeol (B1675499) and ferulic acid. researchgate.net
Future research should investigate the potential for synergistic interactions between this compound and other co-occurring phytochemicals. nih.gov This could involve:
Testing combinations of this compound with other isolated compounds in various bioassays.
Investigating the mechanisms of synergy, which could include multi-target effects, enhancement of bioavailability, or modulation of metabolic pathways. nih.gov
Utilizing "-omics" technologies and systems biology to analyze the complex interactions of these chemical mixtures on cellular networks. nih.gov
Demonstrating synergy could support the development of standardized botanical drugs or novel combination therapies.
Elucidation of In Vivo Pharmacological Mechanisms
While initial in vitro studies are crucial for identifying bioactivity, understanding a compound's effects within a living organism is essential for its translational potential. unigoa.ac.in Research on the parent compound, hibiscetin, has progressed to studies in animal models. researchgate.net A similar trajectory is necessary for this compound.
Future in vivo studies should aim to:
Establish Pharmacokinetic Profiles: Determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This will provide critical information on its bioavailability and persistence in the body.
Evaluate Efficacy in Disease Models: Test the compound in relevant animal models of diseases for which in vitro activity has been demonstrated (e.g., models of skin hyperpigmentation, inflammation, or cancer).
Uncover Mechanisms of Action: Investigate how the compound exerts its effects at the physiological level, linking molecular interactions to systemic outcomes. This includes identifying target tissues and downstream signaling effects.
These in vivo studies are indispensable for validating the therapeutic potential of this compound and bridging the gap between basic research and clinical application.
Sustainable Production and Bioengineering Approaches
The supply of a natural product is a critical consideration for further research and commercial development. This compound is currently obtained through extraction from plant sources. invivochem.com Over-reliance on wild or cultivated plants can be unsustainable.
Future efforts must focus on sustainable production methods:
Optimized Extraction: Improving the efficiency of extraction and purification from plant biomass to maximize yield.
Chemical Synthesis: The parent compound, hibiscetin, has been synthesized, and its heptamethyl ether can be prepared via methylation. researchgate.netias.ac.in Further development of a scalable and cost-effective total synthesis route would ensure a consistent and reliable supply, independent of botanical sources.
Bioengineering: Exploring the use of microbial fermentation or plant cell culture systems to produce the compound. This would involve identifying the biosynthetic pathway of hibiscetin and its derivatives and engineering suitable host organisms (like yeast or E. coli) to produce it through fermentation, a strategy increasingly used for high-value phytochemicals.
Developing these approaches is vital for ensuring that a sufficient quantity of the compound is available for extensive preclinical and potential clinical studies.
Table 1: Potential Future Research Areas for this compound
| Research Area | Focus | Rationale |
|---|---|---|
| Therapeutic Applications | Tyrosinase Inhibition, Anti-cancer, Anti-inflammatory, Neuroprotection, Anti-obesity | Based on initial screening and known activities of the broader flavonoid class. invivochem.comresearchgate.netgoogle.com |
| Drug Design | Structure-Based Ligand Optimization | To improve potency and selectivity against validated biological targets using its known 3D structure. nih.govsaromics.com |
| Predictive Modeling | DFT, Molecular Docking, MD Simulations | To predict bioactivity, understand structure-activity relationships, and prioritize experimental work. researchgate.netmdpi.com |
| Synergistic Effects | Combination with co-isolated phytochemicals (e.g., lupeol) | To explore enhanced efficacy through multi-target interactions or improved bioavailability. researchgate.netnih.gov |
| In Vivo Studies | Pharmacokinetics (ADME), Efficacy in Animal Models | To validate therapeutic potential and understand physiological mechanisms in a whole-organism context. researchgate.net |
| Production | Chemical Synthesis, Bioengineering (Microbial Fermentation) | To ensure a sustainable, scalable, and reliable supply for research and development. ias.ac.in |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | Chemical Class |
|---|---|
| This compound | Flavonoid (Flavonol) |
| Hibiscetin | Flavonoid (Flavonol) |
| Lupeol | Triterpenoid |
| Ferulic acid | Phenolic acid |
| p-hydroxybenzoic acid | Phenolic acid |
| Quercetin (B1663063) | Flavonoid (Flavonol) |
| Gossypetin | Flavonoid (Flavonol) |
Q & A
Q. What analytical methods are recommended for identifying and isolating Hibiscetin heptamethyl ether in plant extracts?
To isolate this compound, researchers should use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification. Fractionation of plant extracts (e.g., from Murraya paniculata) using gradient elution with polar solvents (e.g., methanol-water) can enhance separation efficiency. Confirmatory analysis should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities, referencing spectral libraries for flavonoids . For purity validation, combine thin-layer chromatography (TLC) with UV-Vis spectroscopy at λ_max ≈ 280 nm (characteristic of flavonoid chromophores) .
Q. What synthetic routes are available for this compound, and what are their limitations?
this compound can be synthesized via regioselective methylation of Hibiscetin using dimethyl sulfate or methyl iodide under alkaline conditions. Key challenges include avoiding over-methylation and ensuring stereochemical fidelity. A validated protocol involves stepwise protection of hydroxyl groups, followed by deprotection under mild acidic conditions (e.g., HCl/MeOH). Yield optimization requires precise temperature control (20–25°C) and inert atmospheres to prevent oxidation . Alternative routes, such as enzymatic methylation, remain underexplored and may offer greener synthesis pathways.
Q. How can researchers assess the biological activity of this compound in vitro?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination) with ascorbic acid as a positive control.
- Anti-inflammatory activity : Inhibition of COX-2 and TNF-α in lipopolysaccharide (LPS)-induced macrophages.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Ensure reproducibility by adhering to CLSI guidelines for assay validation, including triplicate measurements and statistical analysis (e.g., ANOVA with p < 0.05 significance) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies often arise from variability in compound purity, assay protocols, or cell line specificity. To address this:
- Standardize compound sources : Use synthetic this compound with ≥95% purity (HPLC-validated) instead of plant extracts.
- Harmonize assays : Adopt CLSI-approved protocols for cytotoxicity and anti-inflammatory assays, including shared positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Conduct systematic reviews (PRISMA guidelines) to aggregate data across studies, identifying confounding variables like solvent effects (DMSO vs. ethanol) .
Q. What mechanistic studies are needed to elucidate the molecular targets of this compound?
Advanced approaches include:
- Molecular docking : Screen against flavonoid-binding proteins (e.g., NF-κB, PI3K) using AutoDock Vina. Validate with surface plasmon resonance (SPR) for binding affinity (K_D quantification).
- Transcriptomics : RNA sequencing of treated cells to identify differentially expressed genes (e.g., apoptosis-related Bcl-2 family).
- Metabolomics : LC-MS-based profiling to track metabolic pathway perturbations (e.g., glycolysis, oxidative phosphorylation) .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of Hibiscetin derivatives?
Focus on systematic modifications:
- Methylation patterns : Compare bioactivity of this compound with mono-, di-, and tri-methylated analogs.
- Scaffold hybridization : Synthesize chalcone- or coumarin-flavonoid hybrids via Claisen-Schmidt condensation. Use multivariate analysis (e.g., principal component analysis) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Methodological and Reproducibility Considerations
Q. What strategies ensure reproducibility in this compound research?
- Documentation : Follow Beilstein Journal guidelines for experimental details (e.g., solvent grades, instrument calibration data) .
- Data sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links.
- Collaborative validation : Replicate key findings in independent labs using standardized compound batches .
Q. How should researchers address ethical and safety concerns in this compound studies?
- Toxicity screening : Preclinical testing in rodent models (OECD Guidelines 423) for acute toxicity.
- Ethical compliance : Obtain IRB approval for studies involving human-derived cells or tissues, ensuring informed consent protocols .
Interdisciplinary and Future Directions
Q. What multi-omics approaches could enhance understanding of this compound’s therapeutic potential?
Integrate:
Q. How can computational modeling accelerate this compound research?
Utilize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
